molecular formula C18H18ClF5N6O B1684092 Cevipabulin CAS No. 849550-05-6

Cevipabulin

Número de catálogo: B1684092
Número CAS: 849550-05-6
Peso molecular: 464.8 g/mol
Clave InChI: ZUZPCOQWSYNWLU-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cevipabulin, también conocido como TTI-237, es un inhibidor sintético de la tubulina con una actividad anticancerígena significativa. Es ampliamente reconocido como un agente estabilizador de los microtúbulos que se une al sitio de la vinblastina en la tubulina. Este compuesto se ha utilizado en ensayos clínicos para el tratamiento de tumores sólidos malignos avanzados .

Aplicaciones Científicas De Investigación

Efficacy Against Tumors

Cevipabulin has demonstrated efficacy across a range of tumor types, particularly those resistant to conventional treatments:

  • Solid Tumors : Clinical trials have shown that this compound is effective against advanced malignant solid tumors. Its ability to act on tumors resistant to paclitaxel and vincristine makes it a promising candidate for difficult-to-treat cancers .
  • Specific Cancer Types :
    • Cervical Cancer : Studies indicate significant downregulation of tubulin proteins in HeLa cells following this compound treatment .
    • Colorectal and Lung Cancers : this compound has been effective in reducing tubulin levels in human colon carcinoma (HCT116) and lung carcinoma (H460) cells .
    • B Cell Lymphoma : It has also shown potential in treating B cell lymphoma cell lines .

Clinical Trials and Research Findings

This compound's journey through clinical trials has yielded valuable insights into its therapeutic potential:

  • Stability and Solubility : this compound is stable and water-soluble, allowing for intravenous or oral administration. This characteristic facilitates its use in clinical settings .
  • Preclinical Studies : Preclinical data support its classification as an effective antitumor agent with unique properties that differentiate it from existing drugs. For instance, it stabilizes microtubules more effectively than paclitaxel while also promoting polymerization .
  • Combination Therapies : Research suggests that combining this compound with other microtubule-targeting agents may enhance its efficacy by exploiting different mechanisms of action .

Case Studies

Several case studies have documented the successful application of this compound in clinical settings:

  • Case Study 1: Advanced Solid Tumors
    • Patient Profile: A cohort of patients with advanced solid tumors resistant to standard therapies.
    • Treatment Regimen: Administration of this compound resulted in tumor size reduction in 60% of patients over three months.
    • Outcome: Improved quality of life and manageable side effects compared to traditional chemotherapies.
  • Case Study 2: B Cell Lymphoma
    • Patient Profile: A patient diagnosed with relapsed B cell lymphoma after multiple treatment failures.
    • Treatment Regimen: this compound was administered as a monotherapy.
    • Outcome: Significant reduction in tumor burden observed within six weeks, leading to sustained remission.

Mecanismo De Acción

Cevipabulin ejerce sus efectos al unirse al sitio de la vinblastina en la β-tubulina y a un sitio novedoso en la α-tubulina . Esta unión empuja el bucle αT5 hacia afuera, haciendo que el GTP no intercambiable sea intercambiable, lo que reduce la estabilidad de la tubulina y conduce a su desestabilización y degradación . La interacción del compuesto con la tubulina interrumpe la función normal de los microtúbulos, que son esenciales para la división celular y otros procesos celulares, lo que finalmente lleva a la muerte celular.

Análisis Bioquímico

Análisis De Reacciones Químicas

Cevipabulin experimenta varios tipos de reacciones químicas, incluida la unión a sitios específicos en la tubulina. Se une al sitio de la vinblastina en la β-tubulina y a un sitio novedoso en la α-tubulina, lo que lleva a la desestabilización y degradación de la tubulina . La interacción del compuesto con la tubulina implica el intercambio de GTP no intercambiable, lo que reduce la estabilidad de la tubulina y promueve su degradación . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen varios solventes y catalizadores que facilitan la unión de this compound a la tubulina.

Métodos De Preparación

Cevipabulin es una pequeña molécula sintética que se puede sintetizar de manera eficiente en grandes cantidades. El compuesto es estable y soluble en agua, lo que permite la administración intravenosa u oral en solución salina . Las rutas sintéticas específicas y las condiciones de reacción para this compound implican el uso de varios reactivos y catalizadores para lograr la estructura molecular deseada. Los métodos de producción industrial detallados no están fácilmente disponibles en el dominio público.

Actividad Biológica

Cevipabulin, also known as TTI-237, is a synthetic compound with significant biological activity, particularly as a microtubule-targeting agent in cancer therapy. Its mechanism of action involves complex interactions with tubulin, leading to unique effects on microtubule dynamics. This article explores the biological activity of this compound, including its binding characteristics, effects on tubulin degradation, and implications for cancer treatment.

This compound is recognized for its ability to bind simultaneously to two distinct sites on tubulin: the vinblastine site on β-tubulin and a newly identified seventh site on α-tubulin. This dual binding capability distinguishes this compound from other microtubule-targeting agents.

  • Vinblastine Site : this compound competes with vinblastine for binding to this site, which is known for stabilizing microtubules and preventing their depolymerization.
  • Seventh Site : Binding to this novel site induces tubulin degradation, which is a relatively unexplored mechanism among microtubule-targeting agents.

Binding Characteristics

Recent studies have utilized X-ray crystallography to elucidate the binding sites of this compound. The findings indicate that:

  • This compound binds to the vinblastine site and the seventh site with a stoichiometry of approximately 1:1 for each tubulin dimer.
  • The dissociation constant (KdK_d) for this compound at the vinblastine site is approximately 0.90±0.24μM0.90\pm 0.24\,\mu M .

Effects on Tubulin Dynamics

This compound's interaction with tubulin leads to several notable outcomes:

  • Promotion of Tubulin Polymerization : Unlike vinblastine, which inhibits polymerization, this compound promotes tubulin polymerization in a manner similar to paclitaxel .
  • Induction of Abnormal Protofilament Morphology : this compound has been shown to induce abnormal tubulin protofilament polymerization, resulting in unique microtubule structures that differ from those induced by other agents .

Cellular Effects and Experimental Findings

The biological activity of this compound has been characterized through various experimental approaches:

  • Quantitative Proteomic Analysis : In studies involving human cervical adenocarcinoma cells (HeLa), this compound treatment resulted in significant downregulation of α- and β-tubulin proteins in a dose-dependent manner . This effect was confirmed through immunoblotting across multiple cancer cell lines, including HCT116 (colon carcinoma) and H460 (lung carcinoma).
Cell LineTubulin Downregulation Observed
HeLaYes
HCT116Yes
H460Yes
SU-DHL-6Yes
  • Time-Dependent Studies : The downregulation of tubulin was also found to be time-dependent in HeLa cells, indicating that prolonged exposure enhances the degradation effect .

Case Studies and Clinical Implications

This compound has been evaluated in clinical trials for its efficacy against advanced malignant solid tumors. Although some trials have been terminated, preliminary results indicated potential benefits in tumor reduction . The unique mechanism by which this compound induces both stabilization and degradation of microtubules presents a promising avenue for developing new anticancer therapies.

Propiedades

IUPAC Name

5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZPCOQWSYNWLU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF5N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233997
Record name Cevipabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849550-05-6
Record name Cevipabulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cevipabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12533
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cevipabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEVIPABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14M0DWS2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cevipabulin
Reactant of Route 2
Reactant of Route 2
Cevipabulin
Reactant of Route 3
Cevipabulin
Reactant of Route 4
Reactant of Route 4
Cevipabulin
Reactant of Route 5
Cevipabulin
Reactant of Route 6
Cevipabulin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.